molecular formula C7H14ClNO3 B13148983 Methyl5-aminotetrahydro-2H-pyran-2-carboxylatehydrochloride

Methyl5-aminotetrahydro-2H-pyran-2-carboxylatehydrochloride

Cat. No.: B13148983
M. Wt: 195.64 g/mol
InChI Key: MFJORKPLEINGEE-UHFFFAOYSA-N
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Description

Methyl5-aminotetrahydro-2H-pyran-2-carboxylatehydrochloride is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-aminotetrahydro-2H-pyran-2-carboxylatehydrochloride typically involves a multi-step process. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions . The reaction conditions often involve the use of nanocatalysts, transition metal catalysts, or acid-base catalysts to facilitate the formation of the pyran ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl5-aminotetrahydro-2H-pyran-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl5-aminotetrahydro-2H-pyran-2-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex pyran derivatives.

    Biology: Investigated for its potential anti-microbial and anti-inflammatory properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl5-aminotetrahydro-2H-pyran-2-carboxylatehydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl5-aminotetrahydro-2H-pyran-2-carboxylatehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 5-aminooxane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(8)4-11-6;/h5-6H,2-4,8H2,1H3;1H

InChI Key

MFJORKPLEINGEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CO1)N.Cl

Origin of Product

United States

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